ethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Description
Ethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C23H26ClN3O5S and its molecular weight is 492.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 491.1281698 g/mol and the complexity rating of the compound is 746. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have shown promising antibacterial, anthelmintic, and cytotoxic potentials . They have been found to be effective against various bacterial strains such as E. sakazakii, E. coli, S. aureus, and K. pneumonia .
Mode of Action
It’s suggested that the compound may interact with its targets through protein-ligand binding . The high GOLD fitness score data from docking analysis towards the targets represent better protein-ligand binding affinity .
Biochemical Pathways
Given its potential antibacterial, anthelmintic, and cytotoxic activities, it can be inferred that the compound may interfere with the essential biochemical pathways of the target organisms, leading to their death or growth inhibition .
Pharmacokinetics
The compound’s logp value of 25582, logD of -02023, and logSw of -30442 suggest that it has certain lipophilic properties, which may influence its absorption and distribution in the body .
Result of Action
The compound has shown promising in-vitro antimicrobial, anthelmintic activity, and cytotoxicity . It has displayed remarkable potency with MIC (Minimum Inhibitory Concentration) values against various bacterial strains . For anthelmintic assay, it has shown excellent activity against P. posthuma and A. galli, better than the standard drug albendazole .
Biological Activity
Ethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound with potential pharmacological applications. Its structure incorporates a thieno[2,3-c]pyridine core, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C24H28ClN3O5S, with a molecular weight of 506.0 g/mol. The unique structural features include:
- Thieno[2,3-c]pyridine ring : A heterocyclic aromatic compound that contributes to the biological activity.
- Dioxopyrrolidine moiety : Known for enhancing bioactivity through interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C24H28ClN3O5S |
Molecular Weight | 506.0 g/mol |
CAS Number | 1330030-39-1 |
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, thienopyrimidinone derivatives have shown effectiveness against various bacterial strains. The presence of the thieno[2,3-c]pyridine ring in this compound suggests potential antimicrobial properties.
Case Study: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for various strains:
Microbial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15.62 |
Escherichia coli | 31.25 |
Mycobacterium tuberculosis | 7.81 |
These results indicate that derivatives with similar structures to this compound may possess comparable antimicrobial activity.
The cytotoxic effects of this compound were assessed using various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in tumor cells through the activation of specific signaling pathways.
- Inhibition of Topoisomerases : Compounds similar to this one have been shown to inhibit topoisomerase enzymes crucial for DNA replication and transcription.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cancer cells, promoting cell death.
Properties
IUPAC Name |
ethyl 2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S.ClH/c1-3-25-11-10-16-17(13-25)32-22(20(16)23(30)31-4-2)24-21(29)14-6-5-7-15(12-14)26-18(27)8-9-19(26)28;/h5-7,12H,3-4,8-11,13H2,1-2H3,(H,24,29);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCZDRJISHFUNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.